molecular formula C12H10O4 B14296140 2H-1-Benzopyran-2-one, 4-acetyl-7-methoxy- CAS No. 118067-17-7

2H-1-Benzopyran-2-one, 4-acetyl-7-methoxy-

Cat. No.: B14296140
CAS No.: 118067-17-7
M. Wt: 218.20 g/mol
InChI Key: HRFAULWZGJAWAV-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 4-acetyl-7-methoxy- is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 4-acetyl-7-methoxy- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-hydroxy-4-methylcoumarin.

    Acetylation: The hydroxyl group at the 7-position is acetylated using acetic anhydride in the presence of a catalyst like pyridine.

    Methoxylation: The acetylated intermediate is then subjected to methoxylation using a methoxy donor, such as dimethyl sulfate, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 4-acetyl-7-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: Electrophilic substitution reactions can introduce new substituents at specific positions on the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

2H-1-Benzopyran-2-one, 4-acetyl-7-methoxy- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, antimicrobial properties, and more.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is utilized in the development of dyes, fragrances, and other industrial products.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 4-acetyl-7-methoxy- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways: It can influence biochemical pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxycoumarin: Shares the methoxy group but lacks the acetyl substituent.

    4-Methylcoumarin: Similar structure but with a methyl group instead of an acetyl group.

    6,7-Dimethoxycoumarin: Contains two methoxy groups but differs in substitution pattern.

Uniqueness

2H-1-Benzopyran-2-one, 4-acetyl-7-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications.

Properties

CAS No.

118067-17-7

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

4-acetyl-7-methoxychromen-2-one

InChI

InChI=1S/C12H10O4/c1-7(13)10-6-12(14)16-11-5-8(15-2)3-4-9(10)11/h3-6H,1-2H3

InChI Key

HRFAULWZGJAWAV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=O)OC2=C1C=CC(=C2)OC

Origin of Product

United States

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